Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylateは、キラルなオキサゾリジン骨格を有する高純度の有機化合物です。tert-ブトキシカルボニル(Boc)保護基とアルデヒド官能基を併せ持ち、不斉合成における多用途な中間体として利用されます。立体選択的反応に適した剛直な構造を持ち、光学活性を保持したままさらなる官能基変換が可能です。特に医薬品中間体や天然物合成において、立体配置の制御が必要な場面で有用性が高いです。高い化学的安定性と取扱い易さも特徴で、乾燥条件下での長期保存が可能です。
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate structure
95715-87-0 structure
Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS番号:95715-87-0
MF:C11H19NO4
メガワット:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792
Update Time:2025-08-01

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
    • TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
    • (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
    • tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
    • UPK623LV60
    • (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-Garner Aldehyde
    • (R)-Garner's aldehyde
    • Garner aldehyde
    • Garner's aldehyde R-form
    • 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
    • (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
    • (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
    • 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • ent-Garner's aldehyde
    • tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • MDL: MFCD00674064
    • インチ: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
    • InChIKey: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
    • ほほえんだ: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 229.13100
  • どういたいしつりょう: 229.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: Colorless to Yellow Liquid
  • 密度みつど: 1.06 g/mL at 25 °C(lit.)
  • ふってん: 67 °C/0.3 mmHg(lit.)
  • フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
  • 屈折率: n20/D 1.445(lit.)
  • PSA: 55.84000
  • LogP: 1.49520
  • かんど: Air Sensitive
  • ひせんこうど: D27 +103° (c = 1.0 in CHCl3)
  • 光学活性: [α]23/D +90°, c = 1 in chloroform
  • ようかいせい: 使用できない

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 37/39-26-36
  • 危険物標識: Xi
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • リスク用語:R36/37/38

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-0.1g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
0.1g
147.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-0.25g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
0.25g
276.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-1g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
1g
512.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-5g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
5g
1552.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-10g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
10g
2793.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-25g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
25g
5542.00 2021-06-01
Fluorochem
040765-1g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
1g
£67.00 2022-03-01
Fluorochem
040765-5g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
5g
£198.00 2022-03-01
Fluorochem
040765-10g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
10g
£347.00 2022-03-01
Fluorochem
040765-25g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
25g
£732.00 2022-03-01

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol
Campbell, Andrew D.; Raynham, Tony M.; Taylor, Richard J. K., Synthesis, 1998, (12), 1707-1709

合成方法 2

はんのうじょうけん
リファレンス
A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine
Gintner, Manuel; Yoneda, Yuko; Schmoelzer, Christoph; Denner, Christian; Kaehlig, Hanspeter; et al, Carbohydrate Research, 2019, 474, 34-42

合成方法 3

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
リファレンス
Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Dichloromethane
リファレンス
Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine
Avenoza, A.; Cativiela, C.; Corzana, F.; Peregrina, J. M.; Zurbano, M. M., Synthesis, 1997, (10), 1146-1150

合成方法 5

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
リファレンス
Efficient conversion of (S)-methionine into (R)-Garner aldehyde
Kumar, Jalluri S. Ravi; Datta, Apurba, Tetrahedron Letters, 1997, 38(38), 6779-6780

合成方法 6

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ;  -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ;  cooled; 5 min, cooled; 10 min
リファレンス
Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation
Andrade, Saulo F.; Teixeira, Claudia S.; Ramos, Jonas P.; Lopes, Marcela S.; Padua, Rodrigo M.; et al, MedChemComm, 2014, 5(11), 1693-1699

合成方法 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
リファレンス
Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors
Mochizuki, Akiyoshi; Naito, Hiroyuki; Nakamoto, Yumi; Uoto, Kouichi; Ohta, Toshiharu, Heterocycles, 2008, 75(7), 1659-1671

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ;  3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  2 h, -78 °C
リファレンス
Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis
Lai, Joshua; Fang, Jim-Min, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

合成方法 9

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
リファレンス
Grignard reactions to chiral oxazolidine aldehydes
Williams, Lorenzo; Zhang, Zhongda; Shao, Feng; Carroll, Patrick J.; Joullie, Madeleine M., Tetrahedron, 1996, 52(36), 11673-11694

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes
Cortes-Clerget, Margery; Gager, Olivier; Monteil, Maelle; Pirat, Jean-Luc; Migianu-Griffoni, Evelyne; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

合成方法 11

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
リファレンス
Methods and intermediates for synthesizing SK1-I
, United States, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  -78 °C → 0 °C; 5 min, 0 °C
リファレンス
A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives
Kundu, Indranil; Maitra, Ratnava; Jana, Manoranjan; Chattopadhyay, Shital K., Synthesis, 2012, 44(2), 304-310

合成方法 13

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
リファレンス
Synthesis of fluorescent lactosylceramide stereoisomers
Liu, Yidong; Bittman, Robert, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
注文番号:A13085
在庫ステータス:in Stock
はかる:100g/25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:59
価格 ($):874.0/265.0
Email:sales@amadischem.com

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 関連文献

推奨される供給者
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
A13085
清らかである:99%/99%
はかる:100g/25g
価格 ($):874.0/265.0
Email